molecular formula C19H27NO4 B1609591 (R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid CAS No. 1217837-34-7

(R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1609591
CAS No.: 1217837-34-7
M. Wt: 333.4 g/mol
InChI Key: ZMZPCACRGQMUGK-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid (CAS: 1217837-34-7) is a chiral proline derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 3-phenylpropyl substituent at the C2 position. This compound is widely utilized in organic synthesis as a building block for peptidomimetics, enzyme inhibitors, and other bioactive molecules due to its conformational rigidity and stereochemical control .

Synthesized via continuous flow chemistry, this compound was reported in 2021 with an 88% yield under optimized conditions, demonstrating high efficiency. It exists as a clear oil and exhibits Boc-rotamerism, as confirmed by NMR spectroscopy .

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-18(2,3)24-17(23)20-14-8-13-19(20,16(21)22)12-7-11-15-9-5-4-6-10-15/h4-6,9-10H,7-8,11-14H2,1-3H3,(H,21,22)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZPCACRGQMUGK-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CCCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CCCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428034
Record name (R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217837-34-7
Record name (R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via Formic Mixed Anhydride or Alkyl Formate

  • Starting from a precursor compound (e.g., a protected amino acid derivative), cyclization is induced by reaction with formic mixed anhydrides (such as formic anhydride, acetic formic anhydride, formic pivalic anhydride, or formic benzoic anhydride) or alkyl formates (methyl, ethyl, propyl, isopropyl formate).
  • The reaction is performed in the presence of a strong base capable of abstracting the α-hydrogen, such as lithium bis(trimethylsilyl)amide (LHMDS), lithium diisopropylamide (LDA), n-butyllithium, sodium hydride, or sodium/potassium alkoxides.
  • Acid addition (e.g., trifluoroacetic acid or acetic acid) after cyclization improves yield and facilitates workup.
  • This method affords the pyrrolidine-2-carboxylic acid derivative with good stereochemical control and yields up to ~95% in some cases.

Alkylation of Protected Pyrrolidine Intermediates

  • Alkylation of a Boc-protected pyrrolidine intermediate at the 2-position with a 3-phenylpropyl halide or equivalent alkylating agent.
  • The hydroxyl group (if present) can be activated by strong bases to form alkoxides, which then react with alkylating reagents under phase-transfer catalysis conditions (e.g., quaternary ammonium salts or polyethylene glycol).
  • Careful control of reaction conditions is needed to avoid racemization.
  • This method allows direct introduction of the 3-phenylpropyl substituent onto the pyrrolidine ring.

Detailed Preparation Procedure Example

A representative procedure based on the cyclization method is summarized below:

Step Reagents & Conditions Description Yield & Notes
1. Preparation of Protected Precursor (S)-1-tert-butyl-5-methyl-2-((tert-butoxycarbonyl)amino)pentanedioate, THF, cooled to -78°C Deprotonation with LHMDS or LDA to form enolate High enolate formation efficiency
2. Cyclization Addition of acetic formic anhydride or formic pivalic anhydride dropwise at -78°C, stirred 3-4 hours Cyclization to form dihydropyrrole intermediate ~90-95% yield
3. Acid Quench & Workup Quenched with acetic acid and water, extracted with ethyl acetate, dried over MgSO4 Isolation of intermediate Clean extraction
4. Boc Deprotection & Purification Treatment with trifluoroacetic acid (TFA) at 25°C for 4 hours, column chromatography Removal of protecting groups, purification High purity, yield ~80-90%
5. Alkylation (if applicable) Alkylation with 3-phenylpropyl halide under basic conditions with phase-transfer catalyst Introduction of 3-phenylpropyl substituent Controlled stereochemistry

This procedure yields the target compound with high stereochemical purity and overall good yield.

Key Reaction Parameters and Their Effects

Parameter Options Effect on Reaction
Base LHMDS, LDA, n-BuLi, NaH, NaOMe, KOMe Strong bases facilitate enolate formation; choice affects yield and stereoselectivity
Formic Mixed Anhydride Formic anhydride, acetic formic anhydride, formic pivalic anhydride Influences cyclization efficiency and purity
Acid Additive Trifluoroacetic acid, acetic acid Improves yield, assists in workup and deprotection
Solvent THF, methanol, dichloromethane Solvent polarity affects reaction rate and selectivity
Temperature -78°C to 25°C Low temperatures favor stereoselectivity and reduce side reactions

Comparative Yield Data from Literature

Reference Method Yield (%) Notes
EP3015456A1 (2014) Cyclization with formic mixed anhydride + LHMDS 90-95% High yield, mild conditions, scalable
Bioorganic & Medicinal Chemistry Letters (2011) Alkylation with 9-BBN 41% Lower yield, uses toxic reagents
WO2004039367 Alkylation with borane derivatives 27% Low yield, difficult operation
PMC9617622 (2021) Alkylation using CDI and amines Not specified Alternative amide coupling strategy

Research Findings and Advantages

  • The cyclization method using formic mixed anhydrides and strong bases offers advantages of mild reaction conditions, high stereoselectivity, and good yields.
  • Avoids use of highly toxic reagents such as 9-BBN and borane, improving safety and environmental profile.
  • The reaction can be performed with commercially available and inexpensive starting materials, reducing production cost.
  • The method allows for the preparation of enantiomerically pure compounds without racemization, critical for pharmaceutical applications.
  • Alkylation strategies enable direct introduction of the 3-phenylpropyl group but require careful control to maintain stereochemical integrity.

Summary Table of Preparation Methods

Method Key Reagents Yield (%) Advantages Disadvantages
Cyclization with formic mixed anhydride + strong base LHMDS, formic pivalic anhydride, TFA 90-95 High yield, stereoselective, mild conditions, scalable Requires low temperature control
Alkylation with 3-phenylpropyl halide Strong base, phase-transfer catalyst Variable (~40-60) Direct functionalization Risk of racemization, toxic reagents sometimes used
Amide coupling with CDI and amines CDI, amines, TEA Not specified Alternative coupling strategy Less documented for this compound

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using appropriate halides and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylpropyl halide in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to three closely related derivatives:

(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid (CAS: 1217805-48-5)

(R)-1-(tert-Butoxycarbonyl)-2-(3-phenylallyl)pyrrolidine-2-carboxylic acid (CAS: 959572-16-8)

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (CAS: Not provided)

Structural and Physicochemical Comparison

Property Target Compound (3-phenylpropyl) Phenethyl Derivative Cinnamyl (3-phenylallyl) Derivative Benzodioxol-Trifluoromethyl Derivative
CAS Number 1217837-34-7 1217805-48-5 959572-16-8 Not reported
Molecular Weight (g/mol) 333.42 331.41* 331.41 466.16
Substituent Linear 3-phenylpropyl Shorter phenethyl Conjugated cinnamyl Complex benzodioxol-trifluoromethyl
Physical Form Clear oil Not reported Not reported Solid (crude purity >99%)
Synthetic Yield 88% Not reported Not reported 68%
Key Functional Groups Boc, carboxylic acid Boc, carboxylic acid Boc, carboxylic acid Urea, trifluoromethyl, benzodioxol

*Note: The phenethyl derivative’s molecular weight is inferred from its structural similarity.

Key Differences and Implications

  • Substituent Length and Flexibility : The 3-phenylpropyl group in the target compound provides greater hydrophobicity and conformational flexibility compared to the phenethyl (shorter alkyl chain) and cinnamyl (rigid conjugated system) derivatives. This may influence binding affinity in biological targets .
  • Synthetic Efficiency : The target compound’s 88% yield under flow chemistry conditions surpasses the 68% yield of the benzodioxol derivative, highlighting advantages of modern synthetic methods .
  • Spectroscopic Behavior : Boc-rotamerism observed in the target compound’s NMR spectra is absent in the benzodioxol derivative, which has additional substituents restricting rotation .

Research Findings and Physicochemical Properties

  • Synthesis : The target compound was synthesized via interrupted Curtius rearrangement under continuous flow conditions, achieving high regioselectivity and yield (88%) .

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-(R)-α-(3-phenyl-propyl)-proline, is a synthetic compound with significant implications in medicinal chemistry and drug development. Its structural formula is C19H27NO4C_{19}H_{27}NO_{4}, and it carries a CAS number of 1217837-34-7. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a phenylpropyl side chain. The presence of the Boc group enhances its stability and solubility, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC19H27NO4C_{19}H_{27}NO_{4}
Molecular Weight333.42 g/mol
CAS Number1217837-34-7
SynonymsBoc-(R)-α-(3-phenyl-propyl)-proline

Research indicates that (R)-1-(tert-butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid exhibits its biological activity primarily through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Its structural similarity to proline suggests potential interactions with proline-specific receptors and transporters, influencing synaptic transmission.

Pharmacological Effects

  • Neuroprotective Properties : Studies have demonstrated that this compound may possess neuroprotective effects against oxidative stress and apoptosis in neuronal cells. This is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Analgesic Activity : Preliminary investigations suggest that (R)-1-(tert-butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid may exhibit analgesic properties, potentially offering new avenues for pain management therapies.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, indicating its potential utility in treating inflammatory disorders.

Study 1: Neuroprotective Effects

A study published in 2024 evaluated the neuroprotective effects of Boc-(R)-α-(3-phenyl-propyl)-proline on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers when treated with the compound compared to controls.

Study 2: Analgesic Properties

In an animal model of chronic pain, administration of (R)-1-(tert-butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid resulted in a notable decrease in pain behavior measured by the von Frey test. This suggests its potential as an analgesic agent.

Study 3: Anti-inflammatory Activity

Research conducted on inflammatory models demonstrated that the compound could inhibit pro-inflammatory cytokines, thereby reducing inflammation markers significantly compared to untreated groups.

Q & A

Q. What are the standard methods for characterizing the enantiomeric purity of (R)-1-(tert-butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid?

Enantiomeric purity is critical for stereosensitive applications. Key methods include:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA/IB/IC) with a mobile phase optimized for resolution (e.g., hexane/isopropanol). Validate using a racemic standard .
  • Polarimetry : Measure optical rotation and compare to literature values for the (R)-enantiomer.
  • NMR with Chiral Derivatizing Agents : Employ agents like Mosher’s acid chloride to differentiate enantiomers via distinct splitting patterns in 1^1H or 19^19F NMR .

Q. How should researchers ensure stability during storage of this compound?

Stability is influenced by temperature, humidity, and light. Recommendations include:

  • Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free pyrrolidine carboxylic acid) .

Q. What are the recommended safety protocols for handling this compound in the laboratory?

While acute toxicity data are limited (no carcinogenicity classification ), adopt these precautions:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or solubilizing .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between different safety reports?

Discrepancies (e.g., conflicting carcinogenicity claims ) require:

  • Source Evaluation : Prioritize peer-reviewed studies over vendor SDS.
  • In Silico Prediction : Use tools like Toxtree or TEST to estimate toxicity profiles.
  • Empirical Testing : Conduct Ames tests for mutagenicity or in vitro cytotoxicity assays (e.g., HepG2 cell viability) .

Q. What strategies optimize the synthesis of this compound to minimize diastereomer formation?

Key steps include:

  • Chiral Auxiliary Use : Employ Evans oxazolidinones to control stereochemistry during pyrrolidine ring formation .
  • Reaction Monitoring : Use inline FTIR or LC-MS to detect intermediates and adjust conditions (e.g., temperature, catalyst loading) in real time .
  • Purification : Apply flash chromatography with gradient elution (e.g., ethyl acetate/hexane) to separate diastereomers .

Q. How can ecological risks be assessed given the lack of biodegradation data?

Mitigate uncertainty via:

  • Read-Across Analysis : Compare to structurally similar compounds (e.g., Boc-protected pyrrolidines) with known ecotoxicological profiles .
  • Simulation Studies : Use OECD 301F (ready biodegradability test) or algal growth inhibition assays (OECD 201) .

Methodological Challenges and Solutions

Q. What experimental designs are suitable for studying the compound’s reactivity in peptide coupling reactions?

Design considerations include:

  • Activation Methods : Compare carbodiimides (EDC/HOBt) vs. phosphonium salts (PyBOP) for coupling efficiency. Monitor by 1^1H NMR for amide bond formation .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for solubility and minimal racemization .

Q. How to address discrepancies in melting point or spectral data across literature sources?

  • Reproducibility Checks : Recrystallize the compound from multiple solvents (e.g., ethanol, acetonitrile) and compare DSC results .
  • Cross-Validation : Use complementary techniques (e.g., IR + Raman spectroscopy) to confirm functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.